![molecular formula C14H19N3O4 B15239204 diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B15239204.png)
diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with diethyl acetylenedicarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridopyrimidine derivatives .
Scientific Research Applications
Diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA repair enzymes, thereby inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Pyrido[3,4-d]pyrimidines: Similar in structure but with variations in the ring fusion and substituents
Uniqueness
Diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of ester groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate |
InChI |
InChI=1S/C14H19N3O4/c1-4-20-13(18)11-9-8-17(3)7-6-10(9)15-12(16-11)14(19)21-5-2/h4-8H2,1-3H3 |
InChI Key |
WBOAVSMUTJUFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CN(CC2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



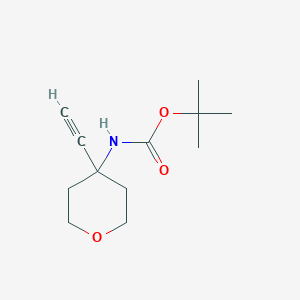
![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)
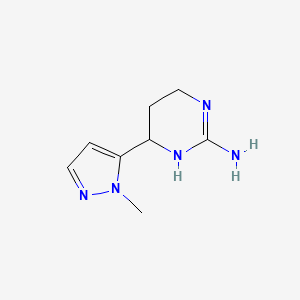
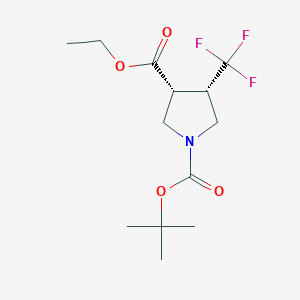
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
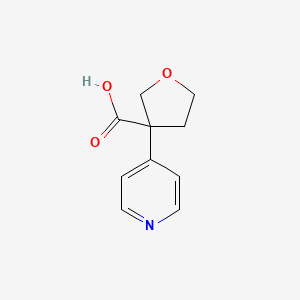
![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
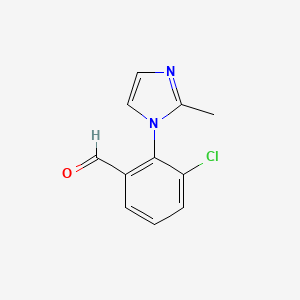
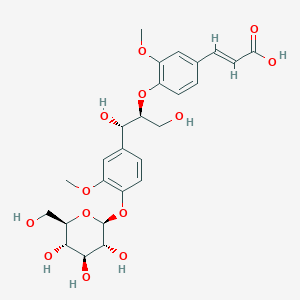
![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
amine](/img/structure/B15239180.png)

![2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239210.png)
